

Basic chemical and physical properties of N,N-Dimethylglycine hydrochloride

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Compound of Interest

Compound Name: *N,N-Dimethylglycine hydrochloride*

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N,N-Dimethylglycine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental chemical and physical properties of **N,N-Dimethylglycine hydrochloride** (DMG HCl). The information is presented to support research, development, and formulation activities involving this compound.

Chemical and Physical Properties

N,N-Dimethylglycine hydrochloride is a white to off-white crystalline powder. It is the hydrochloride salt of N,N-Dimethylglycine, a derivative of the amino acid glycine. The core chemical and physical characteristics are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General Chemical Properties

Property	Value	Source(s)
Chemical Name	2-(dimethylamino)acetic acid;hydrochloride	[1]
Synonyms	DMG HCl, Dimethylglycine HCl, N,N-Dimethylaminoacetic acid hydrochloride	[1][2]
CAS Number	2491-06-7	[1]
Molecular Formula	C ₄ H ₁₀ ClNO ₂	[1]
Molecular Weight	139.58 g/mol	[1]
pKa of N,N-Dimethylglycine	9.89 (at 25°C)	[3]

Table 2: Physical Properties

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	[2]
Melting Point	188 - 194 °C	[2]
Solubility		
in Water	100 g/L (at 20°C)	[4]
in Ethanol	Soluble	[2]
in DMSO	~10 mg/mL	[5]
in PBS (pH 7.2)	~10 mg/mL	[5]
in Chloroform	Insoluble	[4]
in Acetone	Insoluble	[4]
Stability	Stable under normal conditions. Hygroscopic.	[2][3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **N,N-Dimethylglycine hydrochloride** are outlined below. These protocols are based on established pharmacopeial and regulatory guidelines.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

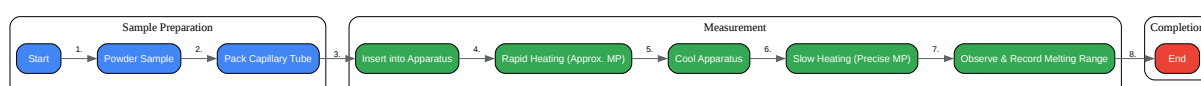
Apparatus:

- Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.
- Glass capillary tubes (sealed at one end).
- Mortar and pestle.
- Sample packing wire.

Procedure:

- **Sample Preparation:** A small amount of **N,N-Dimethylglycine hydrochloride** is finely powdered using a mortar and pestle to ensure uniform heat distribution.
- **Capillary Tube Packing:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.^[6]
- **Measurement:** The packed capillary tube is inserted into the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 10-20°C/minute) for a preliminary rapid determination to find the approximate melting range.

- **Refined Measurement:** The apparatus is allowed to cool. A fresh sample is prepared and heated rapidly to a temperature about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C/minute to allow for thermal equilibrium.
- **Observation:** The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[7]



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Figure 1: Experimental workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent, as recommended by the United States Pharmacopeia (USP).[8]

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

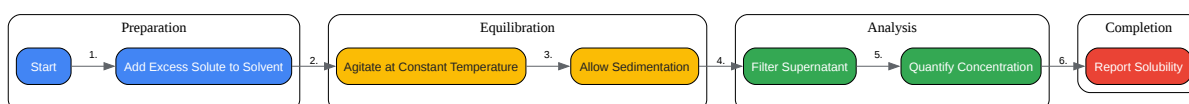
Apparatus:

- Thermostatically controlled shaker or incubator.
- Flasks with stoppers.
- Analytical balance.
- Filtration apparatus (e.g., syringe filters).

- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

- Preparation:** An excess amount of **N,N-Dimethylglycine hydrochloride** is added to a known volume of the desired solvent (e.g., water, ethanol) in a flask. The excess should be sufficient to ensure that a saturated solution is formed.[8]
- Equilibration:** The flask is sealed and placed in a shaker with controlled temperature (e.g., 25°C). The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
- Phase Separation:** After agitation, the suspension is allowed to stand to allow the undissolved solid to sediment. A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
- Quantification:** The concentration of **N,N-Dimethylglycine hydrochloride** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Data Analysis:** The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mg/mL).



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Figure 2: Experimental workflow for solubility determination.

pKa Determination (Potentiometric Titration)

The pKa value is a measure of the strength of an acid in solution. For **N,N-Dimethylglycine hydrochloride**, understanding its ionization behavior is crucial for formulation and understanding its physiological disposition. Potentiometric titration is a precise method for pKa determination, consistent with OECD Guideline 112.^{[9][10]}

Principle: A solution of the substance is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.^[1]

Apparatus:

- Calibrated pH meter with an electrode.
- Burette.
- Stirrer.
- Titration vessel.
- Standardized solutions of hydrochloric acid and sodium hydroxide.

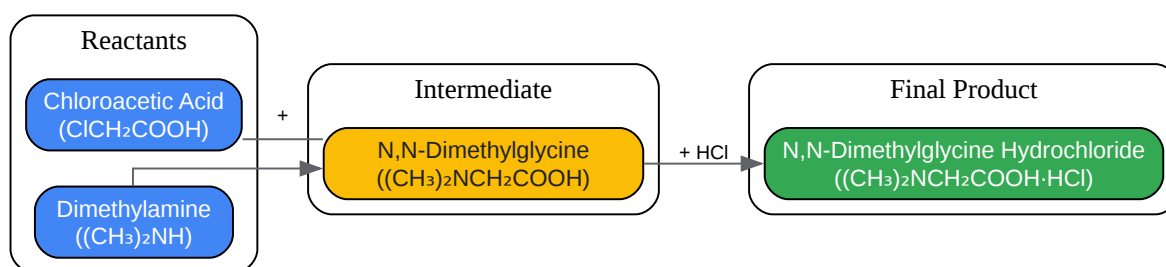
Procedure:

- **Sample Preparation:** A known concentration of **N,N-Dimethylglycine hydrochloride** is dissolved in a suitable solvent, typically purified water. The ionic strength of the solution is often kept constant by adding a background electrolyte (e.g., KCl).^[1]
- **Titration:** The solution is placed in the titration vessel and stirred continuously. The pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The titration is continued past the equivalence point.
- **Data Analysis:** The pH is plotted against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. For polyprotic substances, multiple inflection points and pKa values may be observed. The data can be

analyzed using graphical methods or by calculating the first and second derivatives of the titration curve to accurately locate the inflection points.[11]

Synthesis

N,N-Dimethylglycine hydrochloride is typically synthesized via the reaction of chloroacetic acid with dimethylamine, followed by the addition of hydrochloric acid.[12][13]



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Figure 3: Synthesis pathway of **N,N-Dimethylglycine hydrochloride**.

This technical guide provides a foundational understanding of the key chemical and physical properties of **N,N-Dimethylglycine hydrochloride**, along with standardized experimental protocols for their determination. This information is intended to be a valuable resource for scientists and researchers working with this compound.

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